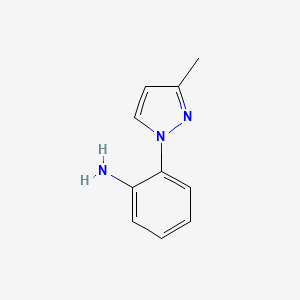

2-(3-Methyl-1H-pyrazol-1-YL)aniline

Description

Properties

IUPAC Name |

2-(3-methylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXYOEUQPRCCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 3 Methyl 1h Pyrazol 1 Yl Aniline

Direct Synthetic Pathways

Direct synthetic strategies for 2-(3-methyl-1H-pyrazol-1-YL)aniline involve the formation of the core structure in a limited number of steps. These pathways include cyclization reactions to build the pyrazole (B372694) ring directly onto an aniline (B41778) framework or the formation of the crucial C-N bond between pre-existing pyrazole and aniline precursors.

Exploration of Cyclization Reactions for Pyrazole Ring Formation onto Anilines

One of the most classical and versatile methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the context of synthesizing 2-(3-methyl-1H-pyrazol-1-YL)aniline, this would involve the reaction of (2-aminophenyl)hydrazine with a suitable 1,3-dicarbonyl compound that can provide the 3-methylpyrazole (B28129) moiety. Acetylacetone (B45752) (pentane-2,4-dione) is the ideal reagent for this purpose.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The presence of the amino group on the phenyl ring of the hydrazine introduces the aniline functionality directly into the final product. A general representation of this reaction is the condensation of a hydrazine with a β-diketone. evitachem.com

A related approach involves the reaction of amino cinnamaldehyde (B126680) with hydrazine hydrate, which has been utilized for the synthesis of the isomeric 2-(1H-pyrazol-5-yl)aniline. researchgate.net This highlights the power of cyclization reactions in constructing pyrazolylanilines, although the specific starting materials dictate the final isomeric outcome.

Strategies Involving C-N Bond Formation at the Aniline Moiety

Modern organic synthesis offers powerful cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such strategies that can be applied to the synthesis of 2-(3-methyl-1H-pyrazol-1-YL)aniline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. To synthesize the target molecule, this would involve the coupling of 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) with 3-methylpyrazole. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the reaction conditions required.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. Similar to the Buchwald-Hartwig reaction, this method can be employed to couple a 2-haloaniline with 3-methylpyrazole. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures. However, the development of modern catalytic systems with various ligands has allowed for milder reaction conditions.

A study on the synthesis of 2-(4-methyl-1H-pyrazol-1-yl)aniline, a close analog, involved the refluxing of 4-methyl-1H-pyrazole with an aniline derivative in the presence of a base, showcasing the feasibility of this C-N bond-forming strategy. evitachem.com

Mechanistic Investigations of Key Synthetic Steps

The mechanism of pyrazole formation from 1,3-dicarbonyls and hydrazines involves initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration of the resulting cyclic intermediate to afford the aromatic pyrazole ring.

In the case of C-N cross-coupling reactions like the Buchwald-Hartwig amination, the catalytic cycle is well-established. It generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by a base then occurs, leading to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.

Functionalization and Derivatization Approaches from Precursor Molecules

An alternative to direct synthesis is the functionalization or derivatization of precursor molecules that already contain either the pyrazole or the aniline moiety.

Introduction of the 3-Methylpyrazole Moiety

This approach starts with a functionalized aniline derivative that is then used to construct the 3-methylpyrazole ring. A key precursor for this strategy is 2-nitrophenylhydrazine. This compound can be reacted with acetylacetone to form 1-(2-nitrophenyl)-3-methyl-1H-pyrazole. The nitro group can then be reduced to an amino group in a subsequent step to yield the final product, 2-(3-methyl-1H-pyrazol-1-YL)aniline. Common reducing agents for the conversion of a nitro group to an amine include catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-acid combinations (e.g., tin or iron in hydrochloric acid).

Amination Strategies for the Aniline Component

This strategy begins with a pre-formed pyrazole ring attached to a phenyl group that is functionalized for a subsequent amination reaction. For example, one could start with 1-(2-halophenyl)-3-methyl-1H-pyrazole. The amino group can then be introduced onto the phenyl ring using various amination methods. One such method is the use of sodium amide (NaNH2) in a nucleophilic aromatic substitution reaction, although this can sometimes lead to side products.

A more controlled and widely used approach is the Buchwald-Hartwig amination, where the aryl halide is coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. For instance, coupling 1-(2-bromophenyl)-3-methyl-1H-pyrazole with a source of ammonia under palladium catalysis would directly yield the target aniline.

Research Findings in Tabular Format

The following table summarizes the key synthetic strategies and the typical reagents involved in the preparation of 2-(3-methyl-1H-pyrazol-1-YL)aniline and its analogs.

| Synthetic Strategy | Key Precursors | Key Reagents | Reaction Type | Reference |

| Cyclization | (2-Aminophenyl)hydrazine, Acetylacetone | Acid or base catalyst | Pyrazole formation | evitachem.com |

| C-N Cross-Coupling | 2-Haloaniline, 3-Methylpyrazole | Palladium catalyst, Phosphine ligand, Base | Buchwald-Hartwig Amination | General Methodology |

| C-N Cross-Coupling | 2-Haloaniline, 3-Methylpyrazole | Copper catalyst, Base | Ullmann Condensation | General Methodology |

| Functionalization | 2-Nitrophenylhydrazine, Acetylacetone | - | Pyrazole formation | General Methodology |

| Functionalization | 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole | H2/Pd-C or Sn/HCl | Nitro group reduction | General Methodology |

| Functionalization | 1-(2-Halophenyl)-3-methyl-1H-pyrazole | Ammonia source, Palladium catalyst, Ligand, Base | Buchwald-Hartwig Amination | General Methodology |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a one-pot process. This approach is highly valued for its efficiency, atom economy, and reduction of waste-generating purification steps.

The synthesis of pyrazole derivatives, in general, has been a fertile ground for the application of MCRs. A common and classical method is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov This fundamental reaction can be integrated into a multi-component sequence. For instance, 1,3-diketones can be generated in situ from enolates and carboxylic acid chlorides, followed by a consecutive reaction with hydrazines to form pyrazoles. nih.gov Another approach involves the in-situ formation of arylhydrazines from arylboronic acids and a protected diimide, which can then react with a 1,3-dicarbonyl compound. beilstein-journals.org

While a direct three-component synthesis of 2-(3-methyl-1H-pyrazol-1-yl)aniline from simple precursors in a single step is not extensively documented, the principles of MCRs have been applied to construct closely related structures. For example, a copper-catalyzed three-component reaction of a hydrazine, an enaminone, and an aryl halide can produce 1,3-substituted pyrazoles. nih.gov Mechanistic studies suggest that this reaction proceeds through the initial formation of a 3-substituted pyrazole, followed by a Ullmann coupling with the aryl halide. nih.gov

A hypothetical multi-component strategy for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)aniline could involve the reaction of (2-aminophenyl)hydrazine, acetylacetone, and a suitable cyclizing agent. However, the regioselectivity of such a reaction would need to be carefully controlled. The following table outlines a conceptual multi-component synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| (2-Aminophenyl)hydrazine | Acetylacetone | Acid or Base catalyst | Heat | 2-(3-Methyl-1H-pyrazol-1-yl)aniline |

Sustainable and Efficient Synthesis Protocols

The growing emphasis on green chemistry has spurred the development of more sustainable methods for synthesizing chemical compounds, including 2-(3-methyl-1H-pyrazol-1-yl)aniline. These protocols aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Catalyst-free reactions are a cornerstone of green synthesis as they eliminate the need for often toxic and expensive catalysts, simplifying product purification and reducing waste. For the synthesis of N-arylpyrazoles, catalyst-free approaches have been explored. One such method involves the reaction of pyrazole with an activated aryl halide at elevated temperatures.

While direct catalyst-free synthesis of 2-(3-methyl-1H-pyrazol-1-yl)aniline is not widely reported, related catalyst-free syntheses of pyrazole-aniline linked coumarin (B35378) derivatives have been described. researchgate.net These reactions demonstrate the feasibility of forming C-N and C-C bonds without a catalyst, often in good to excellent yields. researchgate.net A potential catalyst-free route to 2-(3-methyl-1H-pyrazol-1-yl)aniline could involve the thermal condensation of 3-methyl-1H-pyrazole with 1-fluoro-2-nitrobenzene, followed by a reduction of the nitro group. The reduction step can often be achieved using catalyst-free methods, such as using tin(II) chloride in hydrochloric acid.

The following table illustrates a potential catalyst-free synthetic sequence.

| Starting Material 1 | Starting Material 2 | Reaction Conditions | Intermediate Product | Reduction Method | Final Product |

| 3-Methyl-1H-pyrazole | 1-Fluoro-2-nitrobenzene | High Temperature (e.g., >150°C) | 1-(2-Nitrophenyl)-3-methyl-1H-pyrazole | SnCl₂/HCl | 2-(3-Methyl-1H-pyrazol-1-yl)aniline |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of alternative, more benign solvents.

For pyrazole synthesis, researchers have investigated various green solvents. Water is a highly desirable solvent due to its non-toxicity and non-flammability. researchgate.net Microwave-assisted synthesis in water has been successfully employed for the preparation of pyrazole derivatives. mdpi.com Ethanol (B145695), often mixed with water, is another commonly used green solvent that can facilitate the synthesis of pyrazole-containing compounds. nih.govresearchgate.net The use of ionic liquids has also been explored as a recyclable and often more efficient reaction medium compared to conventional solvents. researchgate.net

In the context of N-arylpyrazole synthesis, traditional solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are effective but pose environmental and health risks. mdpi.comnih.gov The optimization of reaction conditions can sometimes lead to solvent-free syntheses, which represent an ideal green chemistry scenario. mdpi.com When a solvent is necessary, the focus is on replacing hazardous solvents with greener alternatives. The following table provides a summary of traditional versus green solvents for key reaction types in pyrazole synthesis.

| Reaction Type | Traditional Solvents | Green Solvent Alternatives | Key Advantages of Green Solvents |

| Cyclocondensation | Ethanol, Acetic Acid | Water, Ethanol/Water mixtures, Ionic Liquids | Reduced toxicity, non-flammability, potential for recycling |

| N-Arylation | DMF, NMP, Dioxane | Water, DMSO, Solvent-free (neat) | Lower environmental impact, simplified workup |

| Multi-component Reactions | Ethanol, Methanol | Water, Ethanol | Improved safety profile, reduced waste |

Chemical Reactivity and Transformation Studies of 2 3 Methyl 1h Pyrazol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 2-(3-methyl-1H-pyrazol-1-yl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH2). This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the presence of the pyrazol-1-yl substituent at the ortho position sterically hinders one of the ortho sites, influencing the regioselectivity of these reactions.

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can lead to the protonation of the amino group, forming anilinium ions which are deactivating and meta-directing. This can result in a mixture of products, including a significant amount of the meta-nitro isomer. To achieve selective para-nitration, the amino group is often protected as an acetanilide (B955) before carrying out the nitration, followed by deprotection. While specific studies on the nitration of 2-(3-methyl-1H-pyrazol-1-yl)aniline are not extensively documented, the general principles of aniline chemistry suggest that a similar approach would be necessary to control the reaction outcome.

Halogenation of anilines is typically a facile reaction. For instance, bromination of aniline in a non-polar solvent can lead to the formation of 2,4,6-tribromoaniline. For 2-(3-methyl-1H-pyrazol-1-yl)aniline, the positions available for substitution on the aniline ring would be the C4 (para to -NH2) and C6 (ortho to -NH2) positions. Regioselective halogenation can often be achieved under milder conditions or by using specific halogenating agents. For example, copper(II) halides in ionic liquids have been used for the regioselective para-halogenation of unprotected anilines.

Reactions Involving the Aniline Nitrogen Nucleophilic Center

The primary amino group of 2-(3-methyl-1H-pyrazol-1-yl)aniline is a key nucleophilic center, participating in a variety of important chemical transformations.

Acylation: The aniline nitrogen can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations or to introduce new functional groups. For instance, acylation of related 2-(9H-carbazol-1-yl)anilines with ω-chloroamides has been shown to proceed with high yields (85–99%). nih.gov

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. These diazonium salts are versatile intermediates that can be subsequently replaced by a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions. In some cases, intramolecular cyclization can occur, as seen in the Widman-Stoermer reaction where a diazonium group attacks a nearby carbazole (B46965) ring to form a cinnoline. nih.gov

Alkylation: While direct N-alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products, specific methods can achieve selective alkylation. For example, the non-catalytic alkylation of aniline with 1,3,5-trimethyl-4-hydroxymethylpyrazole has been reported to yield the N-alkylation product in 54% yield. researchgate.net

Reactivity at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring in 2-(3-methyl-1H-pyrazol-1-yl)aniline contains two nitrogen atoms, N1 and N2. The N1 atom is already substituted with the aniline ring. The N2 atom, being a pyridine-like sp2-hybridized nitrogen, possesses a lone pair of electrons and can act as a nucleophile or a base.

Alkylation of the pyrazole nitrogen is a common transformation. While direct alkylation of N-unsubstituted pyrazoles can lead to a mixture of regioisomers, the N1 position of the pyrazole in the title compound is already blocked. Therefore, any alkylation would be expected to occur at the N2 position, leading to the formation of a pyrazolium (B1228807) salt. Various methods for N-alkylation of pyrazoles have been developed, including the use of alkyl halides under basic conditions, Mitsunobu reactions, and transition metal-catalyzed processes. mdpi.com More recently, acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates has been reported to give good yields of N-alkyl pyrazole products. mdpi.com

Cyclization Reactions and Ring-Closure Strategies

The bifunctional nature of 2-(3-methyl-1H-pyrazol-1-yl)aniline, possessing both an amino group and a pyrazole ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

One of the most prominent applications is in the synthesis of pyrazolo[1,5-a]pyrimidines . This is typically achieved through the condensation of an aminopyrazole with a β-dicarbonyl compound or its equivalent. nih.gov The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyrimidine (B1678525) ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound. nih.gov

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | EtONa, reflux, 24 h | 89% | nih.gov |

| 5-Aminopyrazoles | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine derivatives | - | High regioselectivity | mdpi.com |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | - | Good | nih.gov |

Formation of Novel Heterocyclic Systems with 2-(3-Methyl-1H-pyrazol-1-YL)aniline as a Building Block

Beyond pyrazolo[1,5-a]pyrimidines, 2-(3-methyl-1H-pyrazol-1-yl)aniline and its derivatives are valuable synthons for constructing a variety of other complex heterocyclic frameworks.

Pyrazolo[1,5-a]quinoxalines: These fused systems can be synthesized from derivatives of 2-(pyrazol-1-yl)aniline. One-pot procedures involving the amidation of 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with primary alkylamines, followed by an intramolecular N-arylation via nucleophilic aromatic substitution, have been developed to afford pyrazolo[1,5-a]quinoxalin-4(5H)-ones. nih.gov

Pyrazolo[1,5-a]benzimidazoles: The reaction of 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate with 2-(difluoromethyl)-1H-benzimidazole demonstrates a pathway to complex benzimidazole-fused pyrazolo[1,5-a]pyrimidines, highlighting the potential for creating even more elaborate heterocyclic systems. nih.gov

Carbazoles: While not directly involving the title compound, related 2-(9H-carbazol-1-yl)anilines undergo intramolecular cyclization upon acylation, leading to the formation of benzodiazocinocarbazoles, showcasing a ring-closure strategy that could potentially be adapted. nih.gov

The reactivity profile of 2-(3-methyl-1H-pyrazol-1-yl)aniline underscores its importance as a versatile building block in medicinal and materials chemistry, enabling the synthesis of a wide array of novel and complex heterocyclic structures with potential applications in various fields.

Advanced Structural Characterization and Conformational Analysis

Elucidation of Molecular Structure in Solution

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, ¹H and ¹³C NMR spectra would provide crucial information. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would similarly indicate the number and electronic environment of the carbon atoms. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity between the aniline (B41778) and methyl-pyrazole rings. However, specific NMR data for this compound are not available in the surveyed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, one would expect to observe characteristic absorption bands for the N-H stretches of the primary amine group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic and pyrazole (B372694) rings, and various bending vibrations. A comparative analysis of IR and Raman spectra can provide a more complete picture of the vibrational modes. Unfortunately, experimentally recorded and assigned spectra for this specific compound are not documented in available resources.

Solid-State Structural Investigations

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the exact bond lengths, bond angles, and torsion angles of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, offering an unambiguous depiction of its molecular conformation in the solid state. Such data is foundational for understanding intermolecular interactions and for computational modeling. While the structures of many pyrazole derivatives have been determined by this method, a crystallographic study of the title compound has not been found.

Polymorphism and Crystal Engineering

Polymorphism is the ability of a compound to exist in more than one crystal form, with each polymorph exhibiting different physical properties. Crystal engineering aims to rationally design and control the formation of specific crystal structures to achieve desired properties. An investigation into the polymorphism of 2-(3-Methyl-1H-pyrazol-1-YL)aniline would involve crystallizing the compound under various conditions and analyzing the resulting solid forms using techniques like X-ray powder diffraction and thermal analysis. No studies on the polymorphism or crystal engineering of this compound are currently available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The way molecules pack in a crystal is governed by intermolecular interactions such as hydrogen bonds and π-stacking. For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, the primary amine group is a potential hydrogen bond donor, while the nitrogen atoms of the pyrazole ring could act as acceptors. The aromatic aniline and pyrazole rings provide opportunities for π-stacking interactions. A detailed analysis of these interactions, typically derived from single-crystal X-ray diffraction data, is crucial for understanding the supramolecular chemistry of the compound. Without the crystal structure, a definitive analysis of the intermolecular interactions is not possible.

Conformational Landscape Analysis

A comprehensive conformational landscape analysis for 2-(3-Methyl-1H-pyrazol-1-YL)aniline would involve the systematic study of the potential energy surface as a function of the rotation around the C-N bond connecting the aniline and pyrazole rings. This analysis is crucial for identifying the most stable conformers and the energy barriers that separate them.

However, a thorough review of scientific literature and chemical databases reveals a significant gap in experimental and computational data specifically for 2-(3-Methyl-1H-pyrazol-1-YL)aniline. While studies on structurally similar molecules, such as those containing pyrazole and aniline moieties, have been conducted using methods like Density Functional Theory (DFT) and X-ray crystallography, direct research findings on the conformational preferences of the title compound are not publicly available. uni.lu

In the absence of specific experimental data like crystal structures or detailed NMR spectroscopic studies, a theoretical conformational analysis would be purely predictive. Such an analysis would typically involve:

Identification of Key Dihedral Angles: The primary focus would be on the torsion angle defined by the plane of the aniline ring and the plane of the pyrazole ring.

Computational Modeling: Using quantum chemical calculations, the potential energy of the molecule would be calculated for a full 360° rotation around the C-N bond.

Identification of Minima and Maxima: The resulting energy profile would reveal the low-energy (stable) conformations (energy minima) and the high-energy (transitional) states (energy maxima).

Hypothetical Conformational Data:

To illustrate the type of data that would be generated from such a study, the following is a hypothetical and purely illustrative table of potential conformers and their relative energies. It must be stressed that this data is not based on actual experimental or computational results for 2-(3-Methyl-1H-pyrazol-1-YL)aniline and is for demonstrative purposes only.

| Conformer | Dihedral Angle (Aniline-Pyrazole) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | High |

| B (Twisted) | ~45° | Low |

| C (Perpendicular) | 90° | Intermediate |

| D (Twisted) | ~135° | Low |

| E (Planar) | 180° | High |

This table is a fictional representation.

The generation of accurate and reliable data for the conformational landscape of 2-(3-Methyl-1H-pyrazol-1-YL)aniline awaits dedicated research employing sophisticated computational and experimental techniques.

Computational and Theoretical Investigations of 2 3 Methyl 1h Pyrazol 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of 2-(3-Methyl-1H-pyrazol-1-YL)aniline. These calculations, which are based on the principles of quantum mechanics, can determine the molecule's geometry, energy, and electronic distribution without the need for empirical data, although some methods are parameterized for efficiency.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the optimized geometry of molecules in their ground state. For pyrazole (B372694) derivatives, DFT calculations are instrumental in establishing key structural parameters. researchgate.net The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is a common choice for these types of calculations, often paired with a suitable basis set like 6-31G* or cc-pvtz to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com

For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a DFT optimization would provide the most stable three-dimensional arrangement of its atoms. This includes precise values for bond lengths, bond angles, and the dihedral angle between the pyrazole and aniline (B41778) rings. In related structures, the pyrazole and adjacent benzene (B151609) rings are often not coplanar, and the degree of this twist is a critical parameter influencing the molecule's electronic properties and steric interactions. mdpi.com

Table 1: Key Geometric Parameters from DFT Optimization

| Parameter | Description |

| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, N-N, C-H). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, N-N-C). |

| Dihedral Angles | The twist angle between the plane of the pyrazole ring and the aniline ring. |

This table represents the types of data obtained from a DFT geometry optimization. Specific values for the title compound require a dedicated computational study.

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other methods are employed to investigate the electronic structure of molecules.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate all molecular integrals from first principles, without empirical parameters. nih.gov They provide a fundamental understanding of the electronic wavefunction but can be computationally expensive for larger molecules. For pyrazole, ab initio multi-reference configuration interaction calculations have been used to assign electronic states. researchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org Methods like CNDO/2 have been used to calculate ground-state properties of alkylpyrazoles, including charge distributions and dipole moments. rsc.org Semi-empirical calculations are significantly faster than ab initio or DFT methods, making them suitable for screening large numbers of molecules, though with some trade-off in accuracy. wikipedia.org

Electronic Structure Analysis

Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the 2-(3-Methyl-1H-pyrazol-1-YL)aniline molecule, which is key to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. In 2-(3-Methyl-1H-pyrazol-1-YL)aniline, the aniline moiety would likely contribute significantly to the HOMO, while the pyrazole ring would be central to the LUMO. The calculated energy gap for similar aromatic amines and pyrazole derivatives often falls in the range of 4-5 eV. thaiscience.info

Table 2: Data from Frontier Molecular Orbital Analysis

| Parameter | Value (Illustrative) | Significance |

| EHOMO | -5.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 4.5 eV | ELUMO - EHOMO; indicates chemical reactivity and stability. |

Note: The values are illustrative and based on typical results for similar compounds. Actual values for the title compound would be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded. nih.gov

Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to electrophilic attack. In 2-(3-Methyl-1H-pyrazol-1-YL)aniline, such regions would be expected around the nitrogen atoms of the pyrazole ring and the nitrogen of the aniline's amino group. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear and intuitive picture of where the molecule is most likely to interact with other chemical species. nih.gov

Table 3: Interpretation of MEP Map Regions

| Color Code | Potential | Reactivity | Expected Location on 2-(3-Methyl-1H-pyrazol-1-YL)aniline |

| Red | Negative | Site for Electrophilic Attack | Pyrazole N atoms, Aniline N atom |

| Blue | Positive | Site for Nucleophilic Attack | H atoms of the amino group and aromatic rings |

| Green | Near-Zero | Low Reactivity | Carbon skeleton of the rings |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds to the familiar Lewis structure representation. uni-muenchen.de This analysis is invaluable for understanding delocalization effects, such as hyperconjugation and resonance.

The NBO method calculates the stabilization energy, E(2), associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, significant interactions would likely include:

Delocalization of the lone pair electrons from the aniline nitrogen into the antibonding orbitals of the phenyl ring.

Interactions between the π-orbitals of the pyrazole and aniline rings.

Table 4: Information from NBO Analysis

| NBO Interaction (Donor -> Acceptor) | Stabilization Energy E(2) (kcal/mol) | Description |

| Lone Pair (N) -> π* (Aromatic Ring) | High | Indicates strong delocalization of the nitrogen lone pair into the ring, contributing to its electron-donating character. |

| π (Ring 1) -> π* (Ring 2) | Moderate | Represents electronic communication and conjugation between the pyrazole and aniline rings. |

| σ (C-H) -> σ* (C-C) | Low | Represents weaker hyperconjugative interactions that contribute to overall molecular stability. |

This table illustrates the type of data and interpretations derived from an NBO analysis. The specific interactions and their energies would be quantified in a dedicated computational study of the title compound.

Charge Distribution and Atomic Partial Charges

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule. While it is a widely used and computationally inexpensive method, it is known to be sensitive to the basis set used in the calculation. For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a Mulliken analysis would likely show that the nitrogen atoms of the pyrazole ring and the aniline moiety are the most electronegative centers, bearing significant negative partial charges. The carbon atoms bonded to these nitrogens would, in turn, exhibit positive partial charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive and basis-set independent picture of charge distribution by localizing the electron density into bonds and lone pairs. This method generally offers a more chemically meaningful representation of the electronic structure. In the case of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, NBO analysis would quantify the electron density in the N-N and N-C bonds of the pyrazole ring, the C-N bond of the aniline group, and the lone pairs on the nitrogen atoms. The analysis would also reveal hyperconjugative interactions between filled and empty orbitals, which contribute to the molecule's stability.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT-based NBO analysis for 2-(3-Methyl-1H-pyrazol-1-YL)aniline. The values are illustrative and based on general principles of organic chemistry and computational studies of similar molecules.

| Atom | Calculated Natural Charge (e) |

|---|---|

| N (pyrazole, position 1) | -0.45 |

| N (pyrazole, position 2) | -0.35 |

| C (pyrazole, position 3) | +0.20 |

| C (pyrazole, position 4) | -0.25 |

| C (pyrazole, position 5) | +0.15 |

| C (aniline, attached to N) | +0.10 |

| N (aniline) | -0.80 |

| C (methyl group) | -0.60 |

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline. By modeling the potential energy surface of a reaction, it is possible to identify transition states, calculate activation energies, and determine the thermodynamic favorability of different reaction pathways.

The synthesis of N-arylpyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or the coupling of a pyrazole with an aryl halide. For the formation of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a plausible synthetic route is the reaction of 2-aminophenylhydrazine (B8732121) with a suitable precursor to the 3-methylpyrazole (B28129) ring.

DFT calculations can be used to locate the transition state (TS) for the key bond-forming steps in such a synthesis. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting molecules at the point of highest energy. Frequency calculations are performed to confirm the nature of the stationary points: a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. For a multi-step reaction, the step with the highest activation energy is the rate-determining step. Computational studies on similar N-arylation reactions of pyrazoles have shown that the choice of catalyst and solvent can significantly influence the activation energy.

Beyond the kinetics, computational modeling can also predict the thermodynamics of a reaction. The change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction determine its spontaneity. A negative ΔG indicates a thermodynamically favorable process.

The following table presents hypothetical thermodynamic data for a plausible synthesis of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, calculated at a typical DFT level of theory.

| Thermodynamic Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +25.0 |

| Enthalpy of Reaction (ΔH) | -15.0 |

| Gibbs Free Energy of Reaction (ΔG) | -18.5 |

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic and vibrational properties.

NMR spectroscopy is a cornerstone of chemical characterization. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method implemented within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.

For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a GIAO-DFT calculation would predict the chemical shifts for all the hydrogen and carbon atoms in the molecule. These predicted values can then be compared with experimental NMR data to confirm the structure of the compound. Discrepancies between the calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational changes that are not fully captured by the computational model.

A hypothetical comparison of calculated and experimental NMR chemical shifts is presented below.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|---|

| C3 (pyrazole) | 149.5 | 150.1 | H4 (pyrazole) | 6.35 | 6.30 |

| C4 (pyrazole) | 107.2 | 106.8 | H5 (pyrazole) | 7.80 | 7.75 |

| C5 (pyrazole) | 140.8 | 140.2 | H (aniline ring) | 6.8 - 7.5 | 6.7 - 7.4 |

| C (aniline, C1') | 135.1 | 134.5 | H (NH₂) | 5.50 | 5.45 |

| C (aniline, C2') | 128.9 | 128.5 | H (methyl) | 2.30 | 2.25 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each vibrational mode has a characteristic frequency, and the collection of these frequencies gives rise to the IR spectrum. DFT calculations can predict the vibrational frequencies and their corresponding intensities, allowing for the simulation of the entire IR spectrum.

For 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a theoretical vibrational analysis would identify the characteristic stretching and bending modes of the various functional groups, such as the N-H stretches of the aniline group, the C-H stretches of the aromatic rings and the methyl group, and the C=N and C=C stretching vibrations of the pyrazole and benzene rings.

It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other limitations of the computational method, which improves the agreement with experimental data. A comparison of the calculated and experimental IR data for a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has shown good consistency, lending confidence to the application of similar methods for 2-(3-Methyl-1H-pyrazol-1-YL)aniline. mdpi.com

A table of key calculated and expected experimental vibrational frequencies for 2-(3-Methyl-1H-pyrazol-1-YL)aniline is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch (aniline, symmetric) | 3450 | 3350 - 3400 |

| N-H stretch (aniline, asymmetric) | 3540 | 3450 - 3500 |

| C-H stretch (aromatic) | 3050 - 3150 | 3000 - 3100 |

| C-H stretch (methyl) | 2950 - 3000 | 2850 - 2980 |

| C=N stretch (pyrazole) | 1580 | 1570 - 1620 |

| C=C stretch (aromatic) | 1500 - 1600 | 1450 - 1600 |

UV-Vis Absorption Spectrum Prediction and Electronic Transitions

The theoretical investigation of the electronic absorption spectrum of a molecule like 2-(3-Methyl-1H-pyrazol-1-YL)aniline provides profound insights into its electronic structure and potential applications in optical materials. Computational chemistry, particularly through Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for predicting and interpreting UV-Vis absorption spectra. This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

A typical computational study of the UV-Vis spectrum of a pyrazole derivative would involve optimizing the ground state geometry of the molecule using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed on the optimized geometry to obtain the electronic transition energies and their corresponding oscillator strengths. These calculations can be carried out in the gas phase and in various solvents to simulate experimental conditions more accurately, often using a Polarizable Continuum Model (PCM).

The electronic transitions are fundamentally based on the promotion of an electron from an occupied molecular orbital to an unoccupied one. For aromatic and heterocyclic compounds like 2-(3-Methyl-1H-pyrazol-1-YL)aniline, the most significant transitions are typically π→π* and n→π* transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often central to the most prominent electronic transitions, and the energy difference between them (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

While the search of the available literature did not yield specific TD-DFT calculations and predicted UV-Vis absorption data for 2-(3-Methyl-1H-pyrazol-1-YL)aniline, studies on structurally similar compounds, such as other phenyl-pyrazole derivatives, provide a general understanding of what could be expected. For instance, in a theoretical study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the calculated UV-Vis absorption spectrum showed a strong absorption band in the UV region, which was attributed to a HOMO to LUMO electronic transition. physchemres.org Such transitions in pyrazole derivatives are typically of a π→π* character, involving the delocalized electrons of the aromatic rings. physchemres.org The aniline moiety in 2-(3-Methyl-1H-pyrazol-1-YL)aniline would also be expected to contribute significantly to the electronic spectrum. The electronic absorption spectrum of aniline itself shows two main absorption bands, which are assigned to π→π* transitions. researchgate.net

A detailed theoretical analysis for 2-(3-Methyl-1H-pyrazol-1-YL)aniline would provide a breakdown of the major electronic transitions, including the specific molecular orbitals involved and their percentage contribution to each excitation. This would allow for a precise assignment of the absorption bands observed in an experimental UV-Vis spectrum.

Due to the absence of specific published research data for the UV-Vis absorption spectrum prediction and electronic transitions of 2-(3-Methyl-1H-pyrazol-1-YL)aniline, a data table for this specific compound cannot be generated.

Coordination Chemistry and Ligand Applications of 2 3 Methyl 1h Pyrazol 1 Yl Aniline

Design and Synthesis of Metal Complexes Incorporating the Compound as a Ligand

The synthesis of metal complexes utilizing pyrazole-based ligands is a well-established area of research. The general approach involves the reaction of a metal salt with the pyrazole-containing ligand in a suitable solvent. For instance, the synthesis of Cu(II)-pyrazole complexes has been achieved by reacting Cu(OAc)₂·H₂O with an ethanolic solution of the pyrazole (B372694) derivative under reflux. nih.gov This method often results in the precipitation of the colored solid complex, which can then be isolated and purified. nih.gov

Similarly, the synthesis of complexes with other transition metals like Cd(II), Cu(II), and Fe(II) has been reported for related pyrazole-acetamide ligands. These syntheses are typically carried out in an aqueous ethanolic solution, with the metal-to-ligand ratio being a critical parameter, often employed in a 1:2 ratio. nih.gov The resulting complexes can be obtained as single crystals suitable for further analysis through recrystallization from appropriate solvents like ethanol (B145695). nih.gov The choice of the metal precursor and the reaction conditions, such as solvent and temperature, play a crucial role in determining the stoichiometry and structure of the final complex.

Exploration of Coordination Modes (e.g., N,N'-Bidentate Chelation)

Pyrazole-based ligands exhibit a remarkable versatility in their coordination modes. researchgate.net They can act as neutral monodentate ligands, or, more commonly in the case of substituted pyrazoles like 2-(3-Methyl-1H-pyrazol-1-YL)aniline, as chelating ligands. The presence of both a pyrazole nitrogen and an aniline (B41778) nitrogen in 2-(3-Methyl-1H-pyrazol-1-YL)aniline strongly suggests its potential to act as an N,N'-bidentate chelating agent. This mode of coordination involves the formation of a stable five- or six-membered ring with the metal center.

In related systems, such as those involving pyrazole-acetamide ligands, the bidentate coordination through the pyrazole nitrogen and an amide nitrogen has been observed. nih.gov For ligands like dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, bidentate coordination to the metal ion occurs via the pyridine (B92270) and pyrazine (B50134) nitrogen atoms. rsc.org This chelation enhances the stability of the resulting metal complexes. Furthermore, depending on the specific ligand architecture and the metal ion, pyrazole derivatives can also act as bridging ligands, leading to the formation of polynuclear complexes. rsc.org

Structural Analysis of Metal-Ligand Complexes via X-ray Crystallography

For instance, the crystal structure of mononuclear complexes of Cd(II) and Cu(II) with a pyrazole-acetamide ligand revealed that the coordination sphere is completed by two heterocyclic ligands and either two chloride anions or two ethanol molecules, respectively. nih.gov The geometry around the metal center in such complexes is often found to be distorted octahedral. researchgate.net

The analysis of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has shown the existence of different polymorphs, highlighting the influence of crystal packing effects. mdpi.com The dihedral angles between the pyrazolyl rings are a key structural feature determined by X-ray crystallography. nih.gov

Table 1: Selected Crystallographic Data for a Related Pyrazole-Containing Ligand Complex

| Parameter | Value |

| Compound | C12H11N5 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5723 (3) |

| b (Å) | 8.6376 (3) |

| c (Å) | 9.7354 (5) |

| α (°) | 97.539 (2) |

| β (°) | 106.123 (4) |

| γ (°) | 105.510 (5) |

| V (ų) | 574.73 (5) |

| Z | 2 |

Data obtained for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. nih.gov

Electronic and Spectroscopic Properties of Metal Complexes

The electronic and spectroscopic properties of metal complexes derived from pyrazole-based ligands provide valuable insights into the nature of the metal-ligand bonding and the electronic structure of the complex. Techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for characterization.

UV-Vis spectra of these complexes typically show bands corresponding to ligand-centered π → π* transitions and metal-to-ligand charge transfer (MLCT) or d-d transitions for transition metal complexes. nih.gov For example, copper(II) complexes with pyrazole-based Schiff base ligands exhibit d-d transitions in the visible region, which are characteristic of the d⁹ electronic configuration of Cu(II) in a distorted octahedral environment. nih.gov

IR spectroscopy is particularly useful for identifying the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-H stretching bands of the pyrazole and aniline moieties upon complexation can confirm their involvement in coordination. mdpi.com In the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of aromatic rings and the aniline N-H stretches. mdpi.com

Catalytic Applications of Metal Complexes Derived from 2-(3-Methyl-1H-pyrazol-1-YL)aniline

Metal complexes derived from pyrazole-based ligands have emerged as promising catalysts in various organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity and selectivity of the metal center.

Role in Homogeneous Catalysis

In the realm of homogeneous catalysis, copper(II) complexes have shown notable activity. For example, copper(II) complexes with pyrazole-based ligands have been investigated for their biomimetic catalytic activity, such as the catechol oxidase-like oxidation of substrates like 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) and o-aminophenol (OAP). rsc.org The catalytic efficiency is influenced by the coordination environment around the copper center, which is dictated by the pyrazole ligand.

While specific studies on the catalytic applications of 2-(3-Methyl-1H-pyrazol-1-YL)aniline complexes in homogeneous catalysis are not widely reported, the structural similarities to other catalytically active pyrazole-based systems suggest their potential in oxidation reactions, C-C coupling reactions, and other transformations.

Role in Heterogeneous Catalysis

The immobilization of metal complexes onto solid supports is a key strategy for developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and reusability. While there is a lack of specific examples for 2-(3-Methyl-1H-pyrazol-1-YL)aniline complexes in heterogeneous catalysis in the reviewed literature, the presence of the aniline group offers a potential anchoring point for grafting the complex onto materials like silica (B1680970) or polymers.

The development of such supported catalysts could pave the way for their application in continuous flow reactors and large-scale industrial processes. Future research in this area could focus on the synthesis and characterization of these heterogeneous catalysts and the evaluation of their performance in various catalytic reactions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Scaffolds

The compound 2-(3-methyl-1H-pyrazol-1-yl)aniline serves as a crucial building block for the assembly of more elaborate molecular frameworks, particularly fused heterocyclic systems. The strategic placement of the amino group ortho to the pyrazole (B372694) substituent allows for its participation in a variety of cyclization reactions, leading to the formation of novel polycyclic structures.

One notable application is in the synthesis of pyrazolo[3,4-b]quinolines. These compounds can be prepared through reactions involving aminopyrazoles and other reagents. mdpi.com The amino group of a pyrazole derivative can react with other functional groups to construct the quinoline (B57606) ring fused to the pyrazole core. mdpi.com

Furthermore, derivatives of 2-(3-methyl-1H-pyrazol-1-yl)aniline have been utilized in the construction of tris(pyrazolyl)methane (Tpm) ligands. For instance, a derivative, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, has been synthesized through a C-F activation strategy. mdpi.combohrium.com This highlights the utility of the aniline (B41778) moiety as a platform for introducing further complexity and functionality to the pyrazole core. These Tpm ligands are significant in coordination chemistry and have applications in catalysis and biomedical fields. mdpi.com

The versatility of the pyrazole and aniline moieties allows for a wide range of chemical transformations, making 2-(3-methyl-1H-pyrazol-1-yl)aniline a valuable precursor for generating libraries of complex organic molecules with potential applications in medicinal chemistry and drug discovery. The synthesis of various substituted pyrazoles and their subsequent functionalization are active areas of research. mdpi.comnih.gov

Development of Functional Materials Based on 2-(3-Methyl-1H-pyrazol-1-YL)aniline Derivatives

The inherent electronic properties of the pyrazole and aniline rings, such as their electron-donating and -accepting capabilities, make derivatives of 2-(3-methyl-1H-pyrazol-1-yl)aniline attractive candidates for the development of functional organic materials.

Derivatives of pyrazoles and anilines have been the subject of significant research for their non-linear optical (NLO) properties. These materials have potential applications in optoelectronic technologies, such as optical switching and data storage. bohrium.comnih.gov The NLO response of these molecules is often associated with their intramolecular charge transfer characteristics, which can be tuned by modifying the donor and acceptor groups within the molecule.

Research on pyrazoline derivatives has shown that the introduction of strong electron-donating and electron-withdrawing groups can lead to large first hyperpolarizability (β) values, a key parameter for second-order NLO materials. researchgate.net While specific data for derivatives of 2-(3-methyl-1H-pyrazol-1-yl)aniline are not extensively reported in the provided context, the general principles observed in similar systems suggest their potential in this area. For example, studies on other aniline derivatives have demonstrated that strategic fluorination can enhance NLO properties. bohrium.com

Table 1: NLO Properties of Selected Organic Compounds

| Compound | First Hyperpolarizability (β) |

|---|---|

| Nitro-substituted 2-pyrazoline (B94618) derivatives | Values up to 23 x 10-30 esu have been reported for certain nitro-substituted 2-pyrazolines. researchgate.net |

| DTS(FBTTh2)2-based derivatives | A designed compound, MSTD7, exhibited a first hyperpolarizability (βtotal) of 13.44 × 10–27 esu. nih.gov |

This table presents data for related compound classes to illustrate the potential for NLO properties in pyrazole-based systems. Specific data for 2-(3-Methyl-1H-pyrazol-1-YL)aniline derivatives requires further dedicated research.

Pyrazoline derivatives are well-known for their luminescent properties, often exhibiting strong fluorescence in the visible region of the electromagnetic spectrum. researchgate.net This fluorescence can be modulated by altering the substituents on the pyrazoline ring, allowing for the tuning of emission colors. This property makes them suitable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Studies on various pyrazoline-based compounds have demonstrated their potential as efficient broadband emitters, covering a significant portion of the visible spectrum. researchgate.net The incorporation of the 2-(3-methyl-1H-pyrazol-1-yl)aniline framework into such systems could lead to new luminescent materials with tailored properties. For example, the amino group can serve as an auxochrome, potentially enhancing the fluorescence quantum yield and shifting the emission wavelength. The development of new pyrazole-based luminophores is an active field of research.

Chemo- and Regioselectivity in New Organic Transformations

The synthesis of substituted pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The presence of different reactive sites in both reactants can lead to issues of chemo- and regioselectivity. The structure of 2-(3-methyl-1H-pyrazol-1-yl)aniline itself is the result of a regioselective synthesis.

In the synthesis of pyrazoles from 1,2,4-triketone analogs and hydrazines, the reaction conditions, such as temperature and the use of catalysts, can significantly influence the chemo- and regioselectivity of the outcome. urfu.runih.gov For instance, the use of an acid catalyst can alter the site of nucleophilic attack, leading to different regioisomers. urfu.runih.gov

The regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been achieved using trichloromethyl enones, where the selectivity is dependent on the nature of the hydrazine used. acs.org The use of arylhydrazine hydrochlorides typically leads to the 1,3-regioisomer, while the free hydrazine yields the 1,5-regioisomer. acs.org These findings underscore the subtle electronic and steric factors that govern the regiochemical outcome of pyrazole formation.

The aniline moiety in 2-(3-methyl-1H-pyrazol-1-yl)aniline can also influence the selectivity of subsequent reactions. For example, in electrophilic aromatic substitution reactions, the amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. This inherent directing effect can be exploited to achieve regioselective functionalization of the aniline ring.

Molecular Interaction Studies and Design Principles in Chemical Biology

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

Computational docking and molecular dynamics (MD) simulations are powerful tools to predict and analyze the binding of a ligand, such as a pyrazole-aniline derivative, to a biological target, typically a protein. These methods are crucial in modern drug discovery and chemical biology to understand the basis of molecular recognition at an atomic level.

Docking simulations predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This is often followed by MD simulations, which provide a more dynamic picture of the ligand-target complex over time, revealing the stability of the interactions and conformational changes that may occur.

For instance, in a study on a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, molecular docking was used to investigate their binding to Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov The simulations aimed to determine the probable binding model of the most potent compounds within the active site of CDK2. nih.gov Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are essential for binding affinity. Although not specifically performed on 2-(3-Methyl-1H-pyrazol-1-YL)aniline, similar computational approaches could be applied to identify its potential biological targets and binding modes.

Analysis of Molecular Recognition Principles for Specific Biomolecular Targets

Key molecular recognition principles for pyrazole-aniline scaffolds, as gleaned from studies on related compounds, include:

Hydrogen Bonding: The aniline (B41778) nitrogen can act as a hydrogen bond donor, while the pyrazole (B372694) nitrogens can act as hydrogen bond acceptors. These interactions are often critical for anchoring the ligand in the binding pocket of a protein.

Hydrophobic Interactions: The phenyl and pyrazole rings provide hydrophobic surfaces that can interact with nonpolar residues in the target protein.

π-π Stacking: The aromatic nature of both the pyrazole and aniline rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site.

In the case of the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives targeting CDK2, the docking model likely revealed specific amino acid residues involved in these types of interactions, providing a rationale for the observed inhibitory activity. nih.gov

Structure-Reactivity Relationship Principles at a Molecular Level

Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. In the context of chemical biology, this often translates to structure-activity relationships (SAR), where the biological activity of a series of compounds is correlated with their structural features.

For the 2-(3-Methyl-1H-pyrazol-1-YL)aniline scaffold, several structural modifications could be envisaged to modulate its reactivity and biological activity:

Substitution on the Pyrazole Ring: The methyl group on the pyrazole ring contributes to the compound's hydrophobicity. Replacing it with other functional groups could fine-tune its binding affinity and selectivity for a particular target.

Studies on related pyrazole derivatives have demonstrated the importance of such structural features. For example, research on (E)-4-chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline revealed a specific dihedral angle between the pyrazole and phenyl rings and an E conformation for the C=N bond, which are crucial for its crystal packing and potentially its biological activity. nih.gov

Design of Chemical Probes and Tools for Mechanistic Investigations

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein. The 2-(3-Methyl-1H-pyrazol-1-YL)aniline scaffold could serve as a starting point for the design of such probes.

The design of a chemical probe based on this scaffold would involve several steps:

Identification of a Biological Target: The first step is to identify a protein or other biomolecule that 2-(3-Methyl-1H-pyrazol-1-YL)aniline or a derivative binds to with sufficient affinity and selectivity. This could be achieved through screening assays or predicted using computational methods.

Affinity and Selectivity Optimization: The parent compound would likely be modified to improve its binding affinity and selectivity for the target of interest. This is an iterative process guided by SAR studies.

Introduction of a Reporter Group: To be a useful tool, the probe often needs to be detectable. This is achieved by attaching a reporter group, such as a fluorescent dye, a biotin (B1667282) tag (for affinity purification), or a photo-crosslinker (to covalently label the target). The aniline nitrogen of 2-(3-Methyl-1H-pyrazol-1-YL)aniline would be a suitable position for attaching such a reporter group without significantly disrupting the core binding scaffold.

The development of pyrazole-based compounds as anticancer agents or kinase inhibitors provides a blueprint for how a simple scaffold can be elaborated into a potent and selective chemical probe. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methyl-1H-pyrazol-1-yl)aniline, and how can reaction parameters be optimized?

The synthesis typically involves coupling reactions between pyrazole derivatives and aniline precursors. Key methods include:

- Buchwald-Hartwig amination : Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C to enhance yield .

- Electrophilic aromatic substitution : Introduce the pyrazole moiety to the aniline ring using Lewis acids (e.g., AlCl₃) under inert atmospheres. Reaction time (6–12 hrs) and stoichiometric ratios (1:1.2 aniline:pyrazole) are critical .

- Post-synthetic purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing 2-(3-Methyl-1H-pyrazol-1-yl)aniline?

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-H coupling at δ 7.2–7.8 ppm) and amine proton resonance (δ 5.0–5.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1) and fragmentation patterns .

- X-ray crystallography : Use SHELX programs for structure refinement. Key parameters include R₁ < 0.05 and wR₂ < 0.10 for high-confidence models .

Q. How does the reactivity of the pyrazole ring influence the compound’s chemical transformations?

The pyrazole ring undergoes:

- N-alkylation : React with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form quaternary ammonium salts .

- Coordination chemistry : Bind to transition metals (e.g., Pt(II)) via N-atoms, forming stable complexes for catalytic or luminescent applications .

- Electrophilic substitution : Direct nitration (HNO₃/H₂SO₄) at the pyrazole C4 position due to electron-donating methyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of derivatives?

- ORTEP-3 visualization : Generate thermal ellipsoid plots to confirm bond angles (e.g., C-N-C ~120°) and torsional strain .

- SHELXL refinement : Address disorder in the pyrazole ring by applying restraints (e.g., DFIX for C-C bonds) and validating hydrogen bonding networks (e.g., N-H···O interactions) .

- Comparative analysis : Overlay structures with analogs (e.g., 3-chloro-4-(3-methylpyrazol-1-yl)aniline) to identify steric/electronic deviations .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological activity?

- Analog synthesis : Prepare derivatives with substituents at the aniline para position (e.g., -CF₃, -OCH₃) and evaluate anti-inflammatory activity in murine models .

- Computational docking : Use DFT (B3LYP/6-31G*) to calculate binding affinities for kinases (e.g., COX-2) and correlate with IC₅₀ values .

- Pharmacophore mapping : Identify critical motifs (e.g., pyrazole N-atoms, aniline NH₂) using Schrödinger Phase .

Q. How can conflicting biological activity data across studies be reconciled?

- Assay standardization : Validate protocols (e.g., ELISA vs. Western blot) for target engagement (e.g., IC₅₀ reproducibility ±10%) .

- Metabolic stability testing : Compare half-life (t₁/₂) in liver microsomes (human vs. rodent) to explain species-specific discrepancies .

- Crystallographic validation : Confirm active conformations via co-crystallization with biological targets (e.g., receptors) .

Q. What role do computational methods play in predicting reactivity and stability?

- DFT calculations : Optimize transition states for electrophilic substitution (e.g., ΔG‡ ~25 kcal/mol) and predict regioselectivity .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on solubility and aggregation propensity .

- QSAR modeling : Train models on pyrazole-aniline derivatives to forecast logP and bioavailability (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.